Cas no 877264-43-2 ((5-Fluoro-2-iodophenyl)methanol)

(5-Fluoro-2-iodophenyl)methanol structure
877264-43-2 structure
Product Name:(5-Fluoro-2-iodophenyl)methanol
Numero CAS:877264-43-2
MF:C7H6FIO
MW:252.024817943573
MDL:MFCD12031763
CID:838571
PubChem ID:11579697
Update Time:2025-09-25

(5-Fluoro-2-iodophenyl)methanol Proprietà chimiche e fisiche

Nomi e identificatori

    • (5-Fluoro-2-iodophenyl)methanol
    • 5-FLUORO-2-IODO BENZYLALCOHOL
    • 5-fluoro-2-iodoBenzenemethanol
    • Benzenemethanol, 5-fluoro-2-iodo-
    • 5-FLUORO-2-IODOBENZYL ALCOHOL
    • 5-Fluoro-2-iodobenzenemethanol (ACI)
    • EN300-3539257
    • 877264-43-2
    • DS-1802
    • AKOS005215745
    • SCHEMBL15273625
    • DTXSID80468902
    • MFCD12031763
    • CS-0037691
    • SY104998
    • DB-344770
    • MDL: MFCD12031763
    • Inchi: 1S/C7H6FIO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2
    • Chiave InChI: SLFLIEHAFIVXNZ-UHFFFAOYSA-N
    • Sorrisi: FC1C=C(CO)C(I)=CC=1

Proprietà calcolate

  • Massa esatta: 251.94474g/mol
  • Massa monoisotopica: 251.94474g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 10
  • Conta legami ruotabili: 1
  • Complessità: 110
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.8
  • Superficie polare topologica: 20.2Ų

Proprietà sperimentali

  • Punto di ebollizione: 278.2±25.0°C at 760 mmHg

(5-Fluoro-2-iodophenyl)methanol Informazioni sulla sicurezza

(5-Fluoro-2-iodophenyl)methanol Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
F894703-250mg
(5-Fluoro-2-iodophenyl)methanol
877264-43-2 95%
250mg
¥786.60 2022-01-12
Fluorochem
212053-250mg
5-Fluoro-2-iodophenyl)methanol
877264-43-2 95%
250mg
£140.00 2022-03-01
Fluorochem
212053-1g
5-Fluoro-2-iodophenyl)methanol
877264-43-2 95%
1g
£348.00 2022-03-01
Fluorochem
212053-5g
5-Fluoro-2-iodophenyl)methanol
877264-43-2 95%
5g
£1044.00 2022-03-01
TRC
F601178-10mg
(5-Fluoro-2-iodophenyl)methanol
877264-43-2
10mg
$ 50.00 2022-06-04
TRC
F601178-50mg
(5-Fluoro-2-iodophenyl)methanol
877264-43-2
50mg
$ 115.00 2022-06-04
TRC
F601178-100mg
(5-Fluoro-2-iodophenyl)methanol
877264-43-2
100mg
$ 185.00 2022-06-04
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F99500-1g
(5-Fluoro-2-iodophenyl)methanol
877264-43-2 95%
1g
¥626.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F99500-250mg
(5-Fluoro-2-iodophenyl)methanol
877264-43-2 95%
250mg
¥223.0 2023-09-07
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
F99500-100mg
(5-Fluoro-2-iodophenyl)methanol
877264-43-2 95%
100mg
¥122.0 2023-09-07

(5-Fluoro-2-iodophenyl)methanol Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  cooled; 30 min, rt; 2 h, reflux
Riferimento
Enantioselective Palladium-Catalyzed Heck-Heck Cascade Reactions: Ready Access to the Tetracyclic Core of Lycorane Alkaloids
Coya, Estibaliz; et al, Advanced Synthesis & Catalysis, 2015, 357(14-15), 3206-3214

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 2.5 h, -78 °C; > -78 °C; 15 min, > -78 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
F- Nucleophilic-Addition-Induced [3 + 2] Annulation: Direct Access to CF3-Substituted Indenes
Tang, Hai-Jun; et al, Organic Letters, 2018, 20(17), 5190-5193

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Acetonitrile ;  rt → 0 °C
1.2 Reagents: Sodium nitrite ,  Potassium iodide Solvents: Water ;  10 min, 0 °C; rt
1.3 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Water ;  pH 9 - 10, rt
2.1 Reagents: Diisobutylaluminum hydride Solvents: Toluene ;  -78 °C; 2.5 h, -78 °C; > -78 °C; 15 min, > -78 °C
2.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
F- Nucleophilic-Addition-Induced [3 + 2] Annulation: Direct Access to CF3-Substituted Indenes
Tang, Hai-Jun; et al, Organic Letters, 2018, 20(17), 5190-5193

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium nitrite ,  Hydrochloric acid Solvents: Water ;  30 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Potassium iodide Solvents: Water ;  20 min, 0 °C; 1 h, 0 °C; 30 min, 0 °C → 90 °C; 90 °C → rt
2.1 Reagents: Boron trifluoride etherate ,  Sodium borohydride Solvents: Tetrahydrofuran ;  30 min, 0 °C; rt
Riferimento
Lewis Acid Catalyzed Formal Intramolecular [3 + 3] Cross-Cycloaddition of Cyclopropane 1,1-Diesters for Construction of Benzobicyclo[2.2.2]octane Skeletons
Ma, Weiwei; et al, Organic Letters, 2015, 17(17), 4180-4183

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  12 h, 0 °C → rt
Riferimento
Discovery and Optimization of a Novel Macrocyclic Amidinourea Series Active as Acidic Mammalian Chitinase Inhibitors
Balestri, Lorenzo Jacopo Ilic ; et al, ACS Medicinal Chemistry Letters, 2023, 14(4), 417-424

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Trimethyl borate ,  (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  rt; 16 h, rt
1.2 Reagents: Methanol
Riferimento
Palladium-Catalyzed, Norbornene-Mediated, ortho-Amination ipso-Amidation: Sequential C-N Bond Formation
Whyte, Andrew ; et al, Organic Letters, 2018, 20(2), 345-348

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite ,  Potassium iodide Solvents: Acetonitrile ,  Water ;  1 h, 0 °C; 1 h, 0 °C
2.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  15 min, 0 °C; 0 °C → rt; 16 h, rt
Riferimento
Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation
Spils, Julian ; et al, Beilstein Journal of Organic Chemistry, 2023, 19, 27-32

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid ,  Sodium nitrite ,  Potassium iodide Solvents: Acetonitrile ,  Water ;  1 h, 10 - 15 °C; 1 h, 10 - 15 °C
2.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Tetrahydrofuran ;  15 min, 0 °C; 16 h, 0 °C → rt
Riferimento
Two-step continuous-flow synthesis of 6-membered cyclic iodonium salts via anodic oxidation
Spils, Julian; et al, ChemRxiv, 2022, 1, 1-11

(5-Fluoro-2-iodophenyl)methanol Raw materials

(5-Fluoro-2-iodophenyl)methanol Preparation Products

Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
HANGZHOU BAIS CHEMICAL TECHNOLOGY CO., LTD.
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd